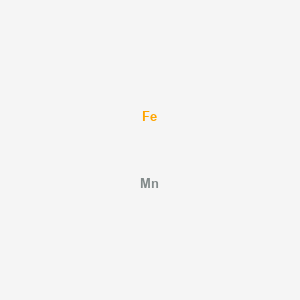
Iron;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron and manganese are two essential transition metals that play significant roles in various biological, chemical, and industrial processes. Iron, with the chemical symbol Fe, is the most abundant element on Earth by mass, forming much of Earth’s outer and inner core. Manganese, symbolized as Mn, is a hard, brittle metal that resembles iron but is less abundant. When combined, iron and manganese form compounds that exhibit unique properties and applications, particularly in the fields of metallurgy, catalysis, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of iron and manganese compounds can be achieved through various synthetic routes. One common method is the sol-gel process, which involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. For example, macroporous lithium manganese iron phosphate can be synthesized via a sol-gel process accompanied by phase separation. This method involves the use of poly(ethylene oxide) as a phase separation inducer and polyvinylpyrrolidone as a reducing agent .
Industrial Production Methods: In industrial settings, iron and manganese compounds are often produced through reduction processes. For instance, manganese ores containing iron oxides are reduced in blast furnaces or electric furnaces with carbon to yield ferromanganese, which is then used in steelmaking. This process involves the conversion of low-melting iron sulfide in steel to high-melting manganese sulfide, enhancing the steel’s properties .
Chemical Reactions Analysis
Types of Reactions: Iron and manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, manganese, when exposed to air, undergoes a slow oxidation reaction forming manganese(III) oxide (Mn₂O₃), which acts as a protective layer .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, carbon, and various ligands. The conditions often involve high temperatures and controlled atmospheres to facilitate the desired reactions.
Major Products Formed: The major products formed from these reactions include oxides, sulfides, and various coordination complexes. For instance, the oxidation of manganese in air forms manganese(III) oxide, while the reduction of iron oxides with carbon produces ferromanganese .
Scientific Research Applications
Iron and manganese compounds have a wide range of scientific research applications:
Chemistry: These compounds are used as catalysts in various chemical reactions, including oxidation and reduction processes.
Biology: Iron and manganese are essential trace elements in biological systems.
Medicine: Iron and manganese compounds are explored for their potential use in chemotherapeutic drugs and as antimicrobial agents.
Mechanism of Action
The mechanism of action of iron and manganese compounds involves their ability to participate in redox reactions. These metals can exist in multiple oxidation states, allowing them to act as electron donors or acceptors in various biochemical and chemical processes. For example, iron is necessary for the production of hemoglobin, while manganese is involved in the action of many enzymes .
Molecular Targets and Pathways: Iron and manganese compounds target various molecular pathways, including those involved in oxidative stress, DNA synthesis, and metabolic regulation. They interact with proteins, enzymes, and other biomolecules to exert their effects .
Comparison with Similar Compounds
Cobalt Compounds: Used in vitamin B12 synthesis and as catalysts in various chemical reactions.
Nickel Compounds: Important in hydrogenation reactions and battery production.
Copper Compounds: Essential in redox reactions and as antimicrobial agents.
Properties
CAS No. |
12518-52-4 |
|---|---|
Molecular Formula |
FeMn |
Molecular Weight |
110.78 g/mol |
IUPAC Name |
iron;manganese |
InChI |
InChI=1S/Fe.Mn |
InChI Key |
DALUDRGQOYMVLD-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


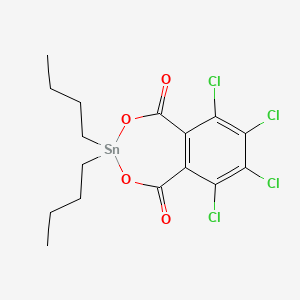
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
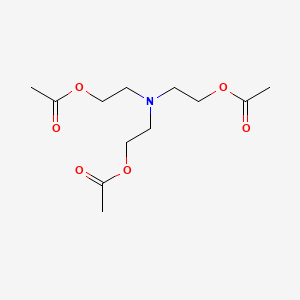
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
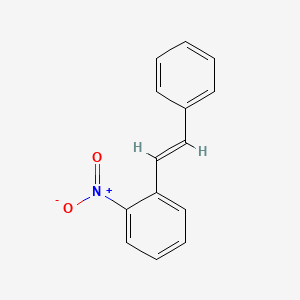
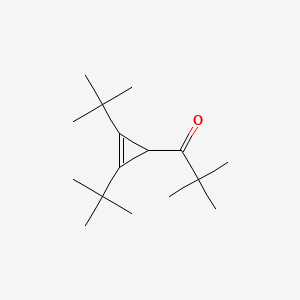
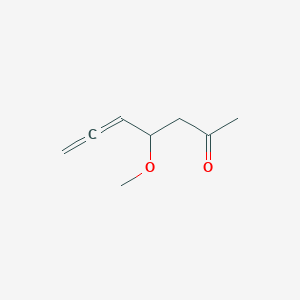
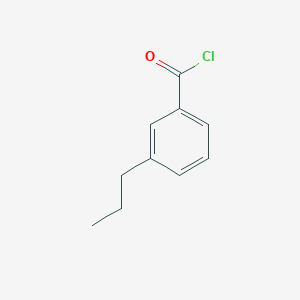

![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)
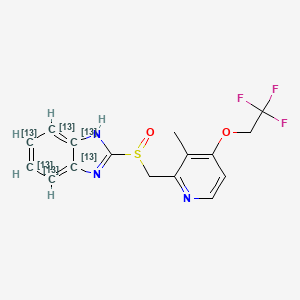
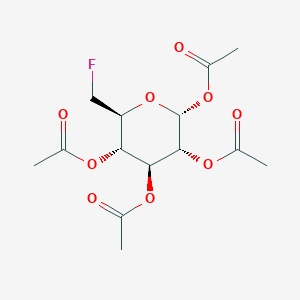
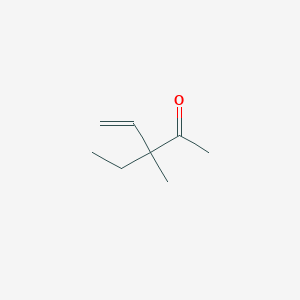
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)
